![molecular formula C9H15Cl3N2 B1454697 3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride CAS No. 1225331-86-1](/img/structure/B1454697.png)
3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride
Descripción general
Descripción
3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride is a chemical compound with the molecular formula C9H15Cl3N2 . It is used extensively in scientific research and offers a wide range of applications, from drug synthesis to organic reactions.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride is defined by its molecular formula, C9H15Cl3N2 . For a detailed structural analysis, it would be best to refer to a reliable chemical database or resource.Physical And Chemical Properties Analysis
3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride has a molecular weight of 257.5878 . Other physical and chemical properties like melting point, boiling point, and density can be found in specialized chemical databases .Aplicaciones Científicas De Investigación
Pharmaceutical Testing
3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride: is utilized as a high-quality reference standard in pharmaceutical testing . Its role is crucial in ensuring the accuracy of analytical methods used to detect and quantify pharmaceutical compounds. This compound helps in validating the performance of analytical instruments and methodologies, which is essential for drug development and quality control.
Biochemistry Research
In biochemistry, this compound finds its application in the study of enzyme kinetics and substrate specificity. It can act as a substrate or inhibitor for various enzymes, helping researchers understand the molecular mechanisms of enzyme action and regulation.
Organic Synthesis
This chemical serves as an intermediate in the synthesis of complex organic molecules . Its reactivity, particularly at the benzylic position, allows for various transformations that are valuable in constructing pharmacologically active compounds or novel materials.
Analytical Chemistry
In analytical chemistry, 3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride is used in the development of new analytical reagents and protocols . It can be part of colorimetric assays, where it reacts with specific analytes to produce a color change, facilitating the detection and quantification of target molecules.
Materials Science
The compound’s unique structure makes it a candidate for creating functional materials, such as conductive polymers or molecular sensors . Its ability to participate in various chemical reactions enables the design of materials with specific properties tailored to particular applications.
Environmental Science
In environmental science, this compound can be employed in the detection and analysis of pollutants. Its chemical reactivity might be harnessed to create sensors that can detect specific environmental contaminants, aiding in monitoring and remediation efforts.
Safety And Hazards
This compound is considered hazardous. It can cause harm if swallowed, skin irritation, serious eye irritation, and organ damage through prolonged or repeated exposure . It’s also very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .
Propiedades
IUPAC Name |
3-chloro-4-[(dimethylamino)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2.2ClH/c1-12(2)6-7-3-4-8(11)5-9(7)10;;/h3-5H,6,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAESHUUZRHAAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



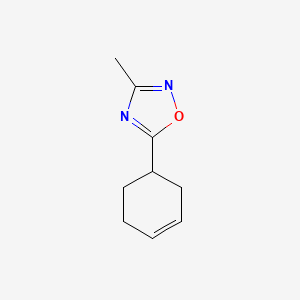
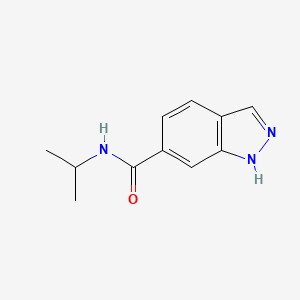

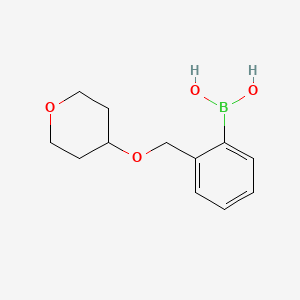

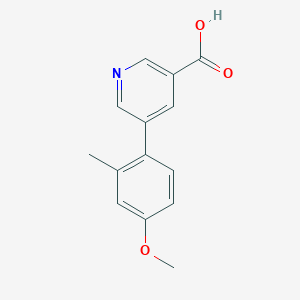
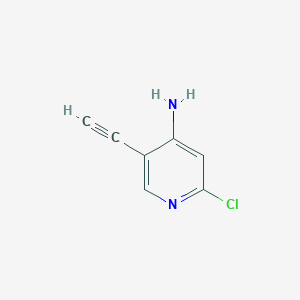
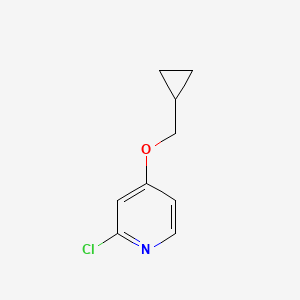
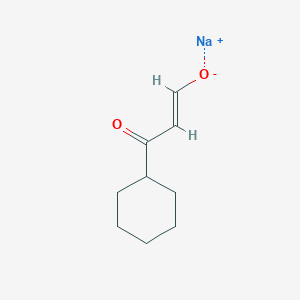
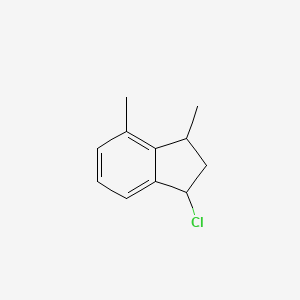
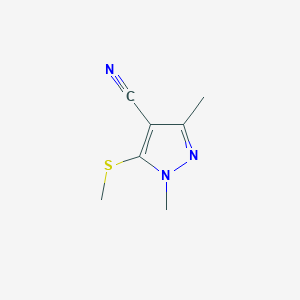

![[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]amine](/img/structure/B1454633.png)
